Kapakahine G
Description
Structure
2D Structure
Properties
Molecular Formula |
C55H66N10O10S |
|---|---|
Molecular Weight |
1059.2 g/mol |
IUPAC Name |
(1R,11S,14S,20S,23S,29S,32S,35S,38S,48R)-11-amino-38-benzyl-32-[(1R)-1-hydroxyethyl]-14-(2-methylsulfinylethyl)-23-propan-2-yl-2,13,16,22,25,31,34,37,40-nonazanonacyclo[33.11.1.11,37.12,9.03,8.016,20.025,29.041,46.040,48]nonatetraconta-3,5,7,9(49),41,43,45-heptaene-12,15,21,24,30,33,36,39-octone |
InChI |
InChI=1S/C55H66N10O10S/c1-30(2)44-53(74)62-24-13-21-42(62)48(69)60-45(31(3)66)49(70)58-38-28-55(35-17-9-11-19-40(35)64-52(73)43(65(51(38)72)54(55)64)26-32-14-6-5-7-15-32)63-29-33(34-16-8-10-18-39(34)63)27-36(56)46(67)57-37(22-25-76(4)75)50(71)61-23-12-20-41(61)47(68)59-44/h5-11,14-19,29-31,36-38,41-45,54,66H,12-13,20-28,56H2,1-4H3,(H,57,67)(H,58,70)(H,59,68)(H,60,69)/t31-,36+,37+,38+,41+,42+,43+,44+,45+,54+,55-,76?/m1/s1 |
InChI Key |
YZVHZBGZAVQQDY-KIRSIPORSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H]2C[C@@]3([C@@H]4N(C2=O)[C@H](C(=O)N4C5=CC=CC=C53)CC6=CC=CC=C6)N7C=C(C[C@@H](C(=O)N[C@H](C(=O)N8CCC[C@H]8C(=O)N[C@H](C(=O)N9CCC[C@H]9C(=O)N1)C(C)C)CCS(=O)C)N)C1=CC=CC=C17)O |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C(=O)NC(C(=O)NC3CC4(C5N(C3=O)C(C(=O)N5C6=CC=CC=C64)CC7=CC=CC=C7)N8C=C(CC(C(=O)NC(C(=O)N9CCCC9C(=O)N1)CCS(=O)C)N)C1=CC=CC=C18)C(C)O |
Synonyms |
kapakahine G |
Origin of Product |
United States |
Advanced Methodologies for Structural Elucidation of Kapakahine G
Spectroscopic Techniques in Kapakahine G Structure Determination
Spectroscopy is a cornerstone in the structural analysis of novel organic compounds like this compound. studypug.comresearchgate.net A suite of spectroscopic techniques is employed to piece together the molecular puzzle, each providing unique and complementary information. numberanalytics.comfreebookcentre.net
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of this compound. nih.govchemguide.co.uklibretexts.org One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information on the number and types of proton and carbon environments within the molecule.
Advanced two-dimensional (2D) NMR techniques are then utilized to establish the connectivity between atoms. numberanalytics.com Experiments like Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These correlations are vital for assembling the various amino acid residues and other structural fragments of this compound. The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons, offering critical insights into the relative stereochemistry and conformational preferences of the molecule.
Table 1: Key NMR Experiments for this compound Structural Elucidation
| NMR Experiment | Information Obtained |
| ¹H NMR | Provides information on the chemical environment and number of different types of protons. |
| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. |
| COSY | Establishes correlations between J-coupled protons, helping to identify spin systems within amino acid residues. |
| HSQC | Correlates each proton to its directly attached carbon atom. |
| HMBC | Shows correlations between protons and carbons that are 2-3 bonds away, crucial for connecting structural fragments. |
| NOESY/ROESY | Identifies protons that are close in space, providing data for determining relative stereochemistry and conformation. |
Advanced mass spectrometry (MS) techniques play a pivotal role in determining the molecular weight and elemental composition of this compound. pradeepresearch.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. pradeepresearch.org
Table 2: Mass Spectrometry Data for this compound
| Mass Spectrometry Technique | Data Obtained |
| HRMS (e.g., ESI-TOF) | Precise molecular weight and elemental composition. |
| MS/MS | Fragmentation pattern for amino acid sequencing and structural confirmation. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide important information about the functional groups and electronic properties of this compound. mrclab.comoutermost-tech.comdrawellanalytical.com
IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies. outermost-tech.com For this compound, this includes the amide bonds of the peptide backbone, carbonyl groups, and any other distinctive functionalities.
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, particularly the presence of chromophores such as aromatic rings and conjugated systems. msu.eduuu.nl The absorption maxima (λmax) can indicate the extent of conjugation, which is a key feature of the kapakahine family of compounds. nih.gov
Table 3: Spectroscopic Data for this compound Functional Group and Electronic System Analysis
| Spectroscopic Method | Information Revealed |
| IR Spectroscopy | Presence of functional groups like amides (C=O, N-H) and other carbonyls. |
| UV-Vis Spectroscopy | Identification of chromophores, including aromatic systems and conjugated double bonds. |
Advanced Mass Spectrometry (MS/MS) for this compound Structural Analysis
X-ray Crystallography and Absolute Configuration Assignment of this compound
While spectroscopic methods are powerful for determining the planar structure and relative stereochemistry, X-ray crystallography provides the most definitive method for establishing the absolute configuration of a chiral molecule like this compound, provided that suitable crystals can be obtained. rsc.orgresearchgate.netnih.gov
Single-crystal X-ray diffraction analysis can provide a detailed three-dimensional model of the molecule at atomic resolution. rsc.org This technique is instrumental in unambiguously assigning the stereochemistry of all chiral centers within the complex structure of this compound. d-nb.info The successful crystallization and subsequent X-ray analysis of this compound or a suitable derivative would provide the ultimate proof of its complete structure, including its absolute stereochemistry. nih.gov
Chiral Analytical Methods for Stereochemical Elucidation of this compound
In the absence of a crystal structure, or to complement X-ray data, chiral analytical methods are employed to determine the absolute configuration of the constituent amino acids of this compound. canada.camdpi.comamazon.comwiley.com
Chemical Synthesis and Analog Design of Kapakahine G
Total Synthesis Strategies for Kapakahine G
As of early 2025, a specific total synthesis for this compound has not been published in peer-reviewed literature. However, the successful syntheses of its close structural relatives, Kapakahine B, E, and F, by research groups such as Baran and Rainier, provide a blueprint for its potential construction. baranlab.orgcapes.gov.bracs.orgacs.org These strategies are centered on the stereocontrolled formation of the complex tetracyclic core and the subsequent macrocyclization.
The general retrosynthetic approach for the kapakahine family involves two primary disconnections: the macrocyclic amide bond and the key C-N or C-C bond that forms the central heterocyclic system.
Baran's Approach (for Kapakahines B and F): The synthesis developed by the Baran group features a highly convergent strategy. nih.govbaranlab.org The retrosynthetic analysis is outlined as follows:
Macrocycle and Peptide Chain Disconnection: The final macrocycle is disconnected at one of the peptide bonds to reveal a linear peptide chain attached to the core heterocyclic structure.
Core Disconnection: The central, sterically hindered α-carboline ring system is disconnected via a key transformation. The core idea is to form the strained tetracycle from a more flexible precursor. The key retrosynthetic disconnection is of the N1-C3 linkage within the tryptamine-derived portion. This leads back to two main fragments: a complex indole-containing piece and an aniline (B41778) derivative. nih.govbaranlab.org
Key Transformation: The forward synthetic direction relies on a powerful oxidative coupling of an indole (B1671886) derivative with an aniline. organic-chemistry.orgnih.gov This reaction directly forms the crucial C-N bond and sets the quaternary stereocenter of the aminal. This is followed by a cyclization to form the characteristic α-carboline system. organic-chemistry.org
Rainier's Approach (for Kapakahines E and F): The Rainier group developed an alternative strategy for the synthesis of kapakahines E and F. acs.orgthieme-connect.com
Macrocycle and Peptide Chain Disconnection: Similar to the Baran approach, the synthesis begins with the disconnection of the macrocyclic peptide.
Core Disconnection: The central α-carboline core is envisioned to arise from a novel rearrangement of a pyrroloindoline dimer.
Key Transformations: The synthesis hinges on three key reactions:
A heterodimerization reaction between a bromopyrroloindoline and an indole nucleophile to form the initial dimer.
A unique pyrroloindoline-to-α-carboline rearrangement , which constitutes the central step in forming the core structure. thieme-connect.com
A Negishi coupling reaction is used to append a necessary side chain to an iodoindole intermediate late in the synthesis. acs.orgthieme-connect.com
| Synthetic Strategy | Key Precursors | Core-Forming Transformation | Reference |
| Baran Synthesis | Indole derivative, Aniline derivative | Oxidative Indole-Aniline Coupling | nih.govbaranlab.orgorganic-chemistry.org |
| Rainier Synthesis | Bromopyrroloindoline, Indole Nucleophile | Pyrroloindoline-to-α-Carboline Rearrangement | acs.orgthieme-connect.com |
Achieving the correct stereochemistry is a formidable challenge in the synthesis of kapakahines. The established syntheses employ enantiospecific strategies, starting from chiral pool materials to ensure the correct absolute stereochemistry.
In the Baran synthesis of kapakahines B and F, a critical element is the complete stereocontrol achieved during the oxidative N-C bond-forming reaction. This step creates a key quaternary center with high diastereoselectivity. capes.gov.brnih.gov The stereochemical outcome is dictated by the reaction conditions and the inherent chirality of the starting materials, which are derived from amino acids. nih.gov
A further challenge is the construction of the twisted and strained 16-membered macrocycle. The Baran group devised a unique strategy where complex late-stage intermediates undergo a dynamic equilibration. capes.gov.brnih.gov It was hypothesized that while one isomeric form of an aminal intermediate might be thermodynamically more stable, a less favored isomer is kinetically far more reactive in the desired macrocyclization step. This dynamic kinetic resolution effectively pulls the equilibrium towards the desired product, allowing the formation of the strained macrocycle in good yield. organic-chemistry.org
The Rainier synthesis also addresses stereocontrol during the key rearrangement of the pyrroloindoline dimer to the α-carboline, where the stereocenters of the precursor direct the formation of the new stereocenters in the product. thieme-connect.com
The pursuit of the kapakahine family has spurred significant methodological innovation.
A central innovation from the Baran group is the development of a direct and scalable oxidative indole-aniline coupling . nih.govbaranlab.org This method provides a powerful tool for forging the N1-C3 linkage found in several dimeric tryptamine (B22526) alkaloids and proved essential for the enantiospecific synthesis of the kapakahine core. nih.gov This reaction elegantly solves the problem of creating a congested quaternary stereocenter.
Another key innovation is the strategy of using dynamic equilibration to overcome the high energy barrier associated with forming the twisted macrocycle of kapakahines B and F. capes.gov.brnih.gov This approach, where a less stable but more reactive conformer is trapped by a rapid and irreversible cyclization, offers a general solution for the synthesis of other conformationally strained macrocycles.
The Rainier synthesis introduced a novel rearrangement of a pyrroloindoline dimer into an α-carboline . thieme-connect.com This transformation provides an alternative and effective entry into the core structure of the kapakahine family.
Stereoselective Approaches and Stereocontrol in this compound Total Synthesis
Semi-synthesis and Partial Synthesis Approaches for this compound
There is a lack of published literature detailing the semi-synthesis or partial synthesis specifically for this compound. Such approaches would typically involve isolating a related natural product and chemically modifying it. While the synthesis of fluorescent probes of other kapakahines has been achieved by modifying the final molecule, these are generally considered derivatizations rather than semi-syntheses aimed at producing the natural product itself. nih.govmdpi.com Research on the semi-synthetic modification of other complex natural products, like thiopeptide antibiotics, is ongoing but does not directly apply to the kapakahine family. sioc-journal.cn
Rational Design and Synthesis of this compound Analogues and Derivatives
The complex structure and biological activity of the kapakahines have prompted the design and synthesis of analogues to probe their mechanism of action. researchgate.net The primary examples are fluorescently labeled probes designed for cell imaging studies.
Researchers have prepared fluorescent probes of kapakahine E by derivatizing the free amino group of the synthetically prepared natural product with a coumarin (B35378) fluorophore. researchgate.net Similarly, fluorescently labeled probes of kapakahines A and F have been created. nih.govmdpi.com In one instance, synthetic kapakahine F was coupled with a fluorescein (B123965) derivative to yield the probe Kap F-5-FL. nih.gov These analogues are crucial tools for studying the subcellular localization of the kapakahine scaffold.
Experimental structure-activity relationship (SAR) data for the kapakahine family is limited but provides some initial insights.
Initial Cytotoxicity Screening: Early studies on the kapakahine family reported that Kapakahine E exhibits cytotoxicity against P388 murine leukemia cells (IC50 = 5.0 μg/mL), while kapakahines F and G showed only weak cytotoxicity at similar concentrations. thieme-connect.comresearchgate.net This suggests that the structural differences between these molecules, particularly in the peptide side chain, significantly impact their biological activity.
Fluorescent Probe Activity: Studies with a fluorescent probe of kapakahine A (Kap A-5-FL) showed that it retained cytotoxicity against P388 cells, whereas kapakahine F itself was only weakly cytotoxic. nih.gov This indicates that modification at certain positions, such as the amino group of the diaminobutyric acid residue, is tolerated and can even be used to attach reporter groups without abolishing activity.
Computational Studies: A computational analysis of kapakahines A–G using Conceptual Density Functional Theory (CDFT) has provided theoretical insights into their chemical reactivity and pharmacokinetic properties. mdpi.com Such studies can help rationalize observed activities and guide the design of future analogues by identifying key electronic features, such as electrophilic and nucleophilic sites, that may be important for target binding. For example, the models predict that all kapakahines may interact with P-glycoprotein, an important factor in drug bioavailability. mdpi.com
These preliminary SAR findings, combining cytotoxicity data and probe studies, form a basis for the rational design of more potent or functionally optimized kapakahine analogues.
Scaffold Modifications and Substituent Effects in this compound Derivatives
The chemical synthesis and modification of the kapakahine scaffold, a complex cyclic peptide containing an α-carboline core, present a significant challenge and a promising avenue for the development of new therapeutic agents. While research specifically detailing the scaffold modifications and substituent effects of this compound is limited, insights can be drawn from computational studies on the broader kapakahine family and experimental work on related α-carboline alkaloids.
Insights from Computational Studies on the Kapakahine Scaffold
For this compound, these computational models predict a high electrophilicity, suggesting a high reactivity towards biological targets. mdpi.com This characteristic may be linked to its potential bioactivity but also raises considerations for toxicity and metabolic stability. The complex, fused-ring system of the kapakahines, including this compound, results in specific electronic distributions across the molecule, with certain regions being more susceptible to nucleophilic or electrophilic attack. These theoretical predictions are valuable for guiding the rational design of future derivatives, suggesting which positions on the scaffold might be most amenable to modification to modulate activity and pharmacokinetic profiles.
Structure-Activity Relationships in Related α-Carboline Alkaloids
The α-carboline ring system is the central pharmacophore of the kapakahine family. researchgate.net Extensive research into the structure-activity relationships (SARs) of simpler α-carboline derivatives provides valuable insights into how modifications to this core can impact biological activity, often in the context of anticancer and antimicrobial applications. frontiersin.orgnih.gov
Studies on various substituted α-carbolines have demonstrated that the nature and position of substituents on the carboline ring significantly influence their cytotoxic effects. nih.gov For instance, the introduction of specific functional groups at various positions of the α-carboline nucleus has been shown to enhance or diminish biological activity. A comprehensive review of α-carboline alkaloids has summarized key SAR findings:
Substitution at C-4: The presence of bulky substituents at the C-4 position of the α-carboline ring has been observed to decrease activity in some series, while smaller, electron-withdrawing or specific heterocyclic moieties can enhance it. frontiersin.org
Substitution at C-6 and C-7: Modifications at these positions have shown variable effects, with some studies indicating that the type and placement of substituents have a relatively minor impact on bioactivity compared to other positions. frontiersin.org
These findings from simpler α-carboline systems suggest that targeted modifications to the α-carboline core within the more complex this compound macrocycle could be a viable strategy for optimizing its biological profile.
Synthetic Approaches and Analog Design
The total synthesis of kapakahines is a formidable challenge due to their intricate three-dimensional structures. However, the successful synthesis of Kapakahines B and F has opened the door for the creation of novel analogs. scripps.edu A key takeaway from this work is the potential to use a less active natural product, such as Kapakahine F, as a template for generating a library of new compounds by introducing chemical diversity at specific, reactive sites. scripps.edu This strategy could be extrapolated to the design of this compound derivatives.
Furthermore, fluorescently labeled analogs of other kapakahines, such as Kapakahine E, have been synthesized to probe their subcellular localization and mechanism of action. researchgate.netnih.gov These studies demonstrate the feasibility of attaching probes and other functionalities to the kapakahine scaffold without completely abolishing its cellular uptake and localization, providing a valuable tool for further biological investigation.
The development of synthetic routes to the α-carboline core is also crucial for analog design. Various strategies have been developed for the synthesis of substituted α-carbolines, although many face limitations such as low yields or the need for expensive catalysts. frontiersin.orgnsf.gov Advances in synthetic methodology that allow for more flexible and efficient introduction of substituents onto the α-carboline scaffold will be critical for exploring the SAR of this compound in detail.
The table below summarizes key research findings related to the modification of the kapakahine and related α-carboline scaffolds.
| Compound/Scaffold | Modification/Observation | Finding/Implication |
| This compound | Computational analysis (CDFT) | Predicted to have high electrophilicity, suggesting high reactivity which could correlate with both bioactivity and potential toxicity. mdpi.com |
| α-Carboline Core | Introduction of various substituents at C-4 position | Bulky groups can decrease activity, while smaller or specific heterocyclic groups may enhance it. frontiersin.org |
| α-Carboline Core | Modifications at C-6 and C-7 positions | Generally have a less pronounced effect on biological activity compared to other positions. frontiersin.org |
| Kapakahine F | Potential for chemical modification | Can serve as a template to generate a library of new, potentially more active, kapakahine analogs. scripps.edu |
| Kapakahine E | Derivatization with a fluorescent coumarin probe | Demonstrates that the scaffold can be modified with probes for biological studies without losing its ability to enter and localize within cells. researchgate.net |
Biosynthetic Investigations of Kapakahine G
Proposed Biosynthetic Pathways of Kapakahine G Precursors
The biosynthesis of complex cyclic peptides in marine sponges is often attributed to symbiotic microorganisms, which possess the enzymatic machinery for their production. rsc.orgencyclopedia.pubjst.go.jpmdpi.comnih.gov The core structure of this compound is a cyclic peptide, suggesting its assembly via a non-ribosomal peptide synthetase (NRPS) pathway. NRPSs are large, modular enzymes that assemble peptides from standard and non-standard amino acid precursors without the use of an mRNA template. encyclopedia.pubmdpi.com
The precursors for this compound would likely include several proteinogenic and non-proteinogenic amino acids. A key structural feature of the kapakahines is the linkage between two tryptophan residues, forming a pyrroloindoline system. rsc.org Therefore, L-tryptophan would be a crucial precursor. The proposed initial steps would involve the activation of the constituent amino acids by the adenylation (A) domains of an NRPS and their subsequent tethering to peptidyl carrier protein (PCP) domains as thioesters.
The formation of the characteristic pyrroloindoline ring system is a critical step. Biosynthetic studies of other pyrroloindoline-containing natural products suggest that this could occur through an oxidative cyclization reaction catalyzed by enzymes such as cytochrome P450 monooxygenases. sjtu.edu.cnnih.govnih.gov These enzymes could catalyze the formation of a carbon-nitrogen or carbon-carbon bond between two tryptophan residues that have been brought into proximity by the NRPS assembly line.
Table 1: Potential Precursors for this compound Biosynthesis
| Precursor Molecule | Potential Role in this compound Structure |
| L-Tryptophan | Forms the core pyrroloindoline and indole (B1671886) moieties |
| Other Amino Acids | Constitute the remainder of the cyclic peptide backbone |
| Acetyl-CoA | Potential source for modifications or starter units in hybrid pathways |
This table is based on the general principles of non-ribosomal peptide biosynthesis and the known structure of kapakahines. Specific precursors for this compound have not been experimentally verified.
Identification and Characterization of Enzymes Involved in this compound Biosynthesis
To date, no specific enzymes involved in the biosynthesis of this compound have been isolated and characterized. However, based on the proposed biosynthetic pathway, several classes of enzymes are expected to play a crucial role.
Non-Ribosomal Peptide Synthetases (NRPSs): These are the central enzymes responsible for the assembly of the peptide backbone. An NRPS complex dedicated to this compound would consist of multiple modules, each responsible for the incorporation of a specific amino acid. Each module typically contains an adenylation (A) domain for substrate recognition and activation, a peptidyl carrier protein (PCP) domain for tethering the growing peptide chain, and a condensation (C) domain for peptide bond formation.
Cytochrome P450 Monooxygenases: These enzymes are strong candidates for catalyzing the key oxidative cyclization reactions that form the complex ring systems within this compound, particularly the pyrroloindoline structure. sjtu.edu.cnnih.govnih.gov In other biosynthetic pathways, P450 enzymes have been shown to perform highly specific and often stereoselective cyclizations. nih.gov
Tailoring Enzymes: Additional enzymes, such as methyltransferases, hydroxylases, and halogenases, may be involved in post-assembly modifications of the peptide scaffold to yield the final structure of this compound.
The characterization of these enzymes would require the identification of the this compound biosynthetic gene cluster and subsequent heterologous expression and in vitro assays.
Genetic Basis and Gene Cluster Analysis of this compound Production
The genetic blueprint for the biosynthesis of secondary metabolites like this compound is typically encoded in a biosynthetic gene cluster (BGC). nih.govunh.edu A BGC is a contiguous stretch of genes on the chromosome of the producing organism (likely a symbiotic bacterium) that encodes all the necessary enzymes for the synthesis of the natural product.
As of now, the BGC for this compound has not been identified. The discovery of this BGC would be a critical step towards understanding its biosynthesis. Modern genome mining techniques, which involve sequencing the genome of the producing organism or its metagenome and using bioinformatics tools to identify putative BGCs, are powerful approaches for this purpose. nih.govunipd.it
A hypothetical this compound BGC would be expected to contain:
Genes encoding the large NRPS enzymes.
Genes for cytochrome P450 monooxygenases and other tailoring enzymes.
Genes for precursor biosynthesis, if not readily available from primary metabolism.
Genes encoding transporter proteins for the export of the final product.
Regulatory genes that control the expression of the cluster.
Analysis of such a cluster would provide significant insights into the biosynthetic logic and the evolutionary origins of the kapakahines.
Chemoenzymatic and Synthetic Biology Approaches to this compound Production
Given the structural complexity of this compound, chemical synthesis is challenging. Chemoenzymatic and synthetic biology approaches offer promising alternatives for its production and the generation of novel analogs. nih.govbeilstein-journals.orgasm.orgnih.govrsc.org
Chemoenzymatic Synthesis: This strategy combines the efficiency of chemical synthesis for creating precursor molecules with the high selectivity of enzymatic transformations for key steps. nih.govbeilstein-journals.orgresearchgate.net Once the enzymes from the this compound pathway are identified and characterized, they could be used as biocatalysts. For instance, a chemically synthesized linear peptide precursor could be cyclized in a highly specific manner by the responsible NRPS thioesterase (TE) domain or a P450 enzyme. This approach has been successfully applied to the synthesis of other complex cyclic peptides. nih.govresearchgate.net
Synthetic Biology: Synthetic biology involves the engineering of microorganisms to produce desired compounds. nih.govasm.orgfrontiersin.organtheia.bio The entire this compound biosynthetic gene cluster, once identified, could be heterologously expressed in a more tractable host organism like E. coli or Streptomyces. nih.govasm.org This would allow for the sustainable production of this compound and could be further combined with metabolic engineering to improve yields. Furthermore, by engineering the BGC, for example by swapping NRPS domains or modifying tailoring enzymes, it would be possible to create a library of novel kapakahine analogs with potentially improved therapeutic properties. tandfonline.com
Biological Activities and Mechanistic Studies of Kapakahine G in Vitro and Preclinical Focus
Cytotoxic and Antiproliferative Activities of Kapakahine G
Preliminary studies have identified cytotoxic properties within the kapakahine family of compounds, suggesting their potential as antiproliferative agents. mdpi.comnih.gov Research has explored their efficacy against various cancer cell lines and sought to uncover the underlying molecular mechanisms responsible for these effects.
This compound has been evaluated for its cytotoxic activity against specific cancer cell lines. In studies involving the murine leukemia P388 cell line, this compound demonstrated weak cytotoxicity. nih.gov Comparatively, other members of the same family, such as Kapakahine E, showed more potent activity in the same assay. nih.gov
The reported in vitro efficacy of this compound and related compounds against the P388 murine leukemia cell line is summarized below.
| Compound | Cell Line | IC50 Value (µg/mL) | Reference |
| This compound | P388 Murine Leukemia | Weak cytotoxicity at 5.0 | nih.gov |
| Kapakahine E | P388 Murine Leukemia | 5.0 | nih.gov |
| Kapakahine F | P388 Murine Leukemia | Weak cytotoxicity at 5.0 | nih.gov |
| Kapakahine A | P388 Murine Leukemia | 5.4 | nih.gov |
| Kapakahine C | P388 Murine Leukemia | 5.0 | nih.gov |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
The antiproliferative effects of the kapakahine family of peptides are believed to stem from their interaction with fundamental cellular processes. mdpi.com Key mechanisms that have been proposed for some members of the kapakahine group include the inhibition of essential enzymes involved in DNA replication and the disruption of the cellular skeleton. mdpi.com
One of the potential mechanisms of cytotoxicity for the kapakahine class of compounds is the inhibition of topoisomerase I. mdpi.com Topoisomerases are critical enzymes that manage the topological state of DNA, which is essential for processes like DNA replication and transcription. umed.pl By inhibiting these enzymes, compounds can introduce DNA strand breaks, ultimately leading to cell death. scielo.br While topoisomerase I inhibition has been suggested as a mechanism for the kapakahine family, specific studies confirming this activity for this compound are not detailed in the available literature. mdpi.com
Disruption of microtubule dynamics is another proposed mechanism of action for the kapakahine family. mdpi.com Microtubules are protein filaments that are major components of the cytoskeleton, playing vital roles in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. patsnap.com Chemical agents that modulate microtubule dynamics can either stabilize or destabilize these structures, interfering with mitosis and leading to cell cycle arrest and apoptosis. patsnap.comchemrxiv.org This mechanism is a target for several established anticancer drugs. patsnap.com The specific action of this compound on microtubule dynamics remains an area for further investigation.
The disruption of key cellular processes such as DNA replication and mitosis often leads to the induction of apoptosis, or programmed cell death. nih.gov This is a regulated process that allows for the elimination of damaged or unwanted cells. nih.gov Mechanisms like topoisomerase inhibition and microtubule disruption are known to trigger apoptotic pathways and cause cell cycle arrest, often at the G2/M phase. scielo.broncotarget.com Cell cycle checkpoints ensure the fidelity of cell division, and when significant damage is detected, the cell can be directed towards apoptosis. mdpi.complos.org Given the proposed mechanisms for the kapakahine family, it is plausible that their cytotoxic effects are mediated through the induction of apoptosis and modulation of the cell cycle, though direct evidence for this compound is pending. mdpi.com
Cellular and Molecular Mechanisms of this compound-Induced Antiproliferation
Microtubule Dynamics Modulation by this compound
Antimicrobial Activities of this compound
In addition to their cytotoxic properties, some members of the kapakahine family have been reported to possess antimicrobial activities. mdpi.com Preliminary research indicates potential antibacterial and antifungal effects for some of these marine-derived peptides. mdpi.com The evaluation of natural products for antimicrobial properties is a significant area of research in the search for new agents to combat pathogenic microorganisms. accscience.comnih.gov However, specific data detailing the antimicrobial spectrum and potency of this compound are not extensively documented in the current literature.
Antibacterial Efficacy of this compound In vitro
While research has suggested that some kapakahines exhibit antibacterial activities, specific in vitro data for this compound against a comprehensive panel of bacterial strains is not extensively detailed in the currently available literature. researchgate.net Some studies indicate that related compounds, such as psychotrimine, which shares structural similarities with certain indole (B1671886) alkaloids, demonstrate activity against both Gram-positive and Gram-negative bacteria by disrupting their cytoplasmic membranes. baranlab.org This mechanism is often less susceptible to the development of resistance compared to antibiotics with specific molecular targets. baranlab.org However, further direct testing of this compound is necessary to fully elucidate its antibacterial spectrum and potency.
Antifungal Efficacy of this compound In vitro
Certain compounds within the kapakahine family have been reported to possess antifungal properties. researchgate.net For instance, related marine-derived cyclic peptides like microsclerodermins have shown potent activity against a range of fungal pathogens. researchgate.net Microsclerodermins J and K demonstrated strong in vitro activity against Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus. researchgate.net While these findings are promising for the broader class of marine cyclic peptides, specific data on the minimum inhibitory concentrations (MICs) of this compound against various fungal species are not yet available in the public domain. Further research is required to determine the direct antifungal efficacy of this compound.
Molecular Targets and Putative Resistance Mechanisms Related to this compound
The precise molecular targets of this compound are still under investigation. Preliminary studies on the broader kapakahine family suggest potential mechanisms of action, including the inhibition of topoisomerase I and the disruption of microtubule dynamics, which are relevant to their observed cytotoxic and antitumor properties. mdpi.com The interaction of kapakahines with P-glycoprotein, a key efflux transporter involved in multidrug resistance, has also been computationally predicted. mdpi.com This suggests that this compound may be a substrate and inhibitor of this transporter, which could influence its bioavailability and effectiveness. mdpi.com However, specific resistance mechanisms directly attributed to this compound have not yet been experimentally determined.
Antiviral Activities of this compound
Marine natural products, including peptides, are recognized for their potential as antiviral agents. nih.gov While the kapakahine family has been noted for various biological activities, specific details regarding the antiviral properties of this compound are limited. researchgate.net
In vitro Assays for this compound Antiviral Potency
Standard in vitro assays are crucial for determining the antiviral potential of novel compounds. These typically involve cytopathic effect (CPE) reduction assays, where the ability of a compound to protect cells from virus-induced damage is measured. kahedu.edu.innih.gov The 50% effective concentration (EC50), which is the concentration that reduces the viral effect by half, is a key parameter derived from these assays. kahedu.edu.in Additionally, plaque reduction assays are used to quantify the inhibition of virus infectivity. nih.gov While these methods are standard for evaluating antiviral compounds, specific results from such assays for this compound have not been detailed in the available scientific literature.
Elucidation of Antiviral Mechanisms of this compound
The mechanisms by which antiviral compounds exert their effects can be diverse, targeting various stages of the viral life cycle, such as entry, replication, assembly, or release. biorxiv.org For many marine peptides, the exact antiviral mechanisms are still being explored. nih.gov Some sulphated polysaccharides, for example, have been shown to inhibit viral adsorption to host cells. Computational models like DeepPAVC and DeepTAVC are emerging as powerful tools for predicting antiviral activity and identifying potential viral protein targets, even in the absence of experimental data. biorxiv.org However, specific studies elucidating the antiviral mechanism of this compound have not yet been published.
Immunomodulatory Properties of this compound
Modulation of Immune Responses by this compound In vitro
Research into the specific immunomodulatory effects of this compound is still in its early stages. Currently, direct evidence detailing its impact on immune cell functions such as cytokine production, lymphocyte proliferation, or macrophage activation is limited. However, initial studies have investigated its cytotoxic activity against various cell lines, including those of immune origin.
This compound, along with its related compounds Kapakahine E and F, was isolated from the marine sponge Cribrochalina olemda. mdpi.comnih.gov In vitro studies have demonstrated that this compound exhibits weak cytotoxic activity. mdpi.comnih.gov Specifically, against the P388 murine leukemia cell line, a commonly used model in cancer research, Kapakahine F and G displayed weak cytotoxicity at a concentration of 5.0 μg/mL. mdpi.comnih.gov In comparison, Kapakahine E showed moderate cytotoxicity against the same cell line with an IC50 value of 5.0 μg/mL. mdpi.comnih.gov
While cytotoxicity against a leukemia cell line provides a preliminary indication of its biological activity, it does not offer a complete picture of its potential to modulate the broader immune system. Further research is required to explore its effects on primary immune cells and to understand its potential as an immunomodulatory agent.
Table 1: In Vitro Cytotoxicity of Selected Kapakahines
| Compound | Cell Line | Activity | Concentration/IC50 |
| This compound | P388 murine leukemia | Weak cytotoxicity | 5.0 μg/mL |
| Kapakahine F | P388 murine leukemia | Weak cytotoxicity | 5.0 μg/mL |
| Kapakahine E | P388 murine leukemia | Moderate cytotoxicity | 5.0 μg/mL |
Cellular and Molecular Pathways in this compound Immunomodulation
The precise cellular and molecular pathways through which this compound might exert immunomodulatory effects have not yet been experimentally elucidated. However, computational studies provide some theoretical insights into its potential reactivity and interactions.
A computational study using Conceptual Density Functional Theory (CDFT) predicted that this compound possesses the highest electrophilicity among the Kapakahines A-G. mdpi.com This high electrophilicity suggests that this compound could be highly reactive towards biological nucleophiles, which are abundant in cells, including in immune cells. mdpi.com Such reactivity could be a basis for its observed biological activities, including its weak cytotoxicity.
The study also predicted that all Kapakahine compounds are substrates and inhibitors of P-glycoprotein, an important efflux pump that can influence the intracellular concentration of compounds. mdpi.com This suggests that the cellular accumulation of this compound, and thus its ability to interact with intracellular targets, may be regulated by this transporter.
While these computational predictions offer valuable hypotheses, experimental validation is necessary to determine the actual cellular and molecular pathways involved in any immunomodulatory activity of this compound. Future studies could investigate its effects on key signaling pathways in immune cells, such as the NF-κB or MAPK pathways, and identify its direct molecular targets.
Neurobiological Activities and Receptor Interactions of this compound
There is currently a significant gap in the scientific literature regarding the direct neurobiological activities and receptor interactions of this compound. No in vitro studies on neuronal cell lines or receptor binding assays have been published to date for this specific compound.
Neurobiological Target Identification for this compound
As there are no studies on the neurobiological activity of this compound, its specific neurobiological targets remain unknown. The identification of such targets would be contingent on first establishing a discernible neurobiological effect in vitro or in vivo.
Development of this compound as Chemical Probes for Target Identification
While there are no reports on the specific development of chemical probes for this compound, the strategy has been successfully applied to other members of the kapakahine family, namely Kapakahine A and E. nih.gov This approach has proven valuable in elucidating the subcellular localization and potential molecular targets of these related compounds, and a similar methodology could be adopted for this compound.
Design and Synthesis of Labeled this compound Probes
The design and synthesis of labeled probes for this compound have not been described in the literature. However, the successful synthesis of fluorescently labeled probes for Kapakahine A and E provides a clear precedent. nih.gov For instance, a fluorescent probe of Kapakahine E was synthesized by attaching a coumarin (B35378) dye, which led to the discovery of its localization within the Golgi apparatus in PC-3M prostate carcinoma cells. nih.gov Similarly, a fluorescent probe of Kapakahine A was created, which helped to identify its interaction with mitochondrial inner membrane proteins. nih.gov
A potential strategy for creating a this compound probe would involve leveraging its chemical structure to attach a reporter molecule, such as a fluorophore or an affinity tag (e.g., biotin). Given that the structures of the kapakahines are known, synthetic routes could be devised to introduce a linker at a position that does not interfere with its biological activity, to which the desired label could be conjugated. The development of such probes would be a critical step towards understanding the mechanism of action of this compound by enabling its visualization within cells and the identification of its binding partners through techniques like affinity chromatography followed by mass spectrometry.
Application of this compound Probes in Subcellular Localization and Target Engagement Studies
As of current scientific literature, the development and application of chemical probes specifically derived from this compound have not been reported. However, the methodologies and strategic applications for such tools can be thoroughly understood through the successful development of probes for its close structural analogues, Kapakahine A and Kapakahine E. These studies provide a clear blueprint for how this compound could be investigated in the future to elucidate its mechanism of action, subcellular distribution, and direct molecular targets.
Research into the kapakahine family has utilized chemical probes for two primary purposes: visualizing the compound's location within the cell (subcellular localization) and identifying the specific proteins it interacts with (target engagement). researchgate.net Computational analyses using Conceptual Density Functional Theory (CDFT) suggest that this compound possesses the highest electrophilicity and net electrophilicity among the Kapakahine A-G series. mdpi.com This high reactivity suggests a strong potential for interaction with biological targets, making it a compelling candidate for future probe-based investigation. mdpi.com
Subcellular Localization Using Fluorescent Probes
To determine where a compound accumulates inside a cell, researchers can attach a fluorescent dye to the molecule of interest, creating a fluorescent probe. This probe is then introduced to living or fixed cells, and its location is visualized using advanced techniques like confocal microscopy.
While no such probe exists for this compound, this approach has been successfully applied to other kapakahines. For instance, a fluorescent probe of Kapakahine E, synthesized by conjugating it with a coumarin dye, was found to rapidly and selectively localize within the Golgi apparatus in PC-3M prostate carcinoma cells. ethz.chresearchgate.net In contrast, a different study developed a fluorescently labeled probe for Kapakahine A (Kap A-5-FL). researchgate.net When this probe was introduced to P388 murine leukemia cells, co-staining experiments with MitoTracker, a dye that specifically stains mitochondria, showed that the Kapakahine A probe co-localized within the mitochondria. researchgate.netnih.gov The same Kapakahine A probe did not show localization in the Golgi apparatus or endoplasmic reticulum in HeLa cells. researchgate.netresearchgate.net
These divergent results for Kapakahine A and E highlight that even close analogues can have distinct subcellular destinations, underscoring the importance of developing a specific probe for this compound to understand its unique biological activity.
| Kapakahine Analogue | Probe Description | Cell Line | Observed Subcellular Localization | Reference |
|---|---|---|---|---|
| Kapakahine A | Kap A-5-FL (Conjugated with FITC derivative) | P388 murine leukemia cells | Mitochondria | researchgate.net |
| Kapakahine E | Kap E-FL (Conjugated with coumarin) | PC-3M prostate carcinoma cells | Golgi apparatus | ethz.ch |
| Kapakahine F | Kap F-5-FL | P388 and HeLa cells | Weakly stained cells, no clear localization | researchgate.net |
Target Engagement and Identification Studies
Identifying the direct molecular targets of a bioactive compound is crucial for understanding its mechanism of action. nih.gov A common strategy involves creating an affinity probe, where the natural product is attached to a solid support, such as magnetic beads, via a chemical linker.
This approach was demonstrated for Kapakahine A. researchgate.net Researchers prepared "Kap A-beads" by modifying the N-terminal amino group with a linker that could be attached to beads. researchgate.netnih.gov These beads were then incubated with cell extracts from P388 cells. nih.gov The proteins that bound to the immobilized Kapakahine A were isolated and identified using liquid chromatography-tandem mass spectrometry (LC/MS/MS). researchgate.net
The results from these pull-down assays, combined with Western blotting, suggested that Kapakahine A interacts with three specific proteins located in the inner mitochondrial membrane: Prohibitin 1 (PHB1), Prohibitin 2 (PHB2), and Adenine (B156593) Nucleotide Translocator 2 (ANT2). researchgate.netnih.gov This finding was consistent with the subcellular localization studies that showed the fluorescent Kapakahine A probe accumulating in the mitochondria. researchgate.net Although further studies are needed, this work strongly suggests that the cytotoxicity of Kapakahine A may be related to its interaction with these mitochondrial proteins. researchgate.net
The successful identification of targets for Kapakahine A provides a clear and powerful precedent for future studies on this compound. A similar strategy, involving the synthesis of this compound-conjugated beads, could be employed to isolate and identify its unique binding partners, thereby revealing its specific mechanism of action.
| Identified Protein Target | Typical Subcellular Location | Method of Identification | Reference |
|---|---|---|---|
| Prohibitin 1 (PHB1) | Mitochondrial inner membrane | LC/MS/MS, Western Blot | researchgate.net |
| Prohibitin 2 (PHB2) | Mitochondrial inner membrane | LC/MS/MS, Western Blot | researchgate.net |
| Adenine Nucleotide Translocator 2 (ANT2) | Mitochondrial inner membrane | LC/MS/MS, Western Blot | researchgate.net |
Computational and Theoretical Investigations of Kapakahine G
Molecular Docking and Ligand-Protein Interaction Profiling of Kapakahine G
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein, to form a stable complex. nih.govresearchgate.net This method is instrumental in structure-based drug design, allowing for the characterization of a small molecule's behavior within the binding site of a target protein at an atomic level. nih.govmdpi.com The process involves sampling the conformational space of the ligand within the protein's active site and then ranking these conformations using a scoring function. nih.gov
While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the provided search results, the general principles of this methodology are well-established. For a molecule like this compound, docking studies would be crucial to identify potential protein targets and elucidate its mechanism of action. The complex, cyclic structure of this compound, featuring multiple fused rings and diverse functional groups, presents a unique challenge and opportunity for ligand-protein interaction profiling. mdpi.comdntb.gov.uaresearchgate.net
The interaction between a ligand and a protein is governed by various forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces. researchgate.net Scoring functions in docking software calculate the binding energy by summing these individual energy terms. researchgate.net The goal is to identify the pose with the lowest binding free energy, which corresponds to the most stable ligand-receptor complex. researchgate.net
For this compound, molecular docking could be employed to screen a library of known protein targets to identify those with the highest binding affinity. This would provide valuable insights into its potential biological activities, such as the reported cytotoxic and antitumor properties of the Kapakahine family. mdpi.comdntb.gov.uaresearchgate.net The "induced-fit" model, which considers the flexibility of both the ligand and the protein, would be particularly relevant for a structurally complex molecule like this compound. nih.gov
Molecular Dynamics Simulations of this compound and Its Biological Targets
Molecular dynamics (MD) simulations offer a powerful computational method to study the physical movements of atoms and molecules over time. nih.govnih.gov This technique provides detailed information about the conformational changes and dynamics of biomolecular systems, such as protein-ligand complexes. nih.govmdpi.com For this compound, MD simulations would be a critical step following molecular docking to validate the predicted binding modes and to understand the dynamic behavior of the complex.
MD simulations can reveal the stability of the this compound-protein interaction, the flexibility of both the ligand and the protein upon binding, and the specific interactions that are maintained over the simulation time. nih.govmdpi.com These simulations can capture the intricate dance between a ligand and its target, providing insights that are not accessible from static docking poses. nih.govmpg.de
The process of an MD simulation involves defining a force field, which describes the potential energy of the system as a function of its atomic coordinates. The system is then allowed to evolve over time according to Newton's laws of motion. nih.gov By analyzing the trajectory of the simulation, researchers can calculate various properties, such as root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. physchemres.org
Given the potential of Kapakahines to exhibit cytotoxic and antitumor activities, MD simulations could be instrumental in understanding how this compound interacts with targets like topoisomerase I or microtubules, which have been suggested as potential mechanisms for other members of this peptide family. mdpi.com The insights gained from these simulations can guide the design of more potent and selective analogs of this compound. nih.gov
Quantum Chemical Calculations and Conceptual Density Functional Theory (CDFT) for this compound Reactivity and Stability
Quantum chemical calculations, particularly those based on Conceptual Density Functional Theory (CDFT), provide a robust framework for investigating the electronic structure, reactivity, and stability of molecules like this compound. mdpi.comdntb.gov.uaresearchgate.net CDFT utilizes global and local reactivity descriptors to predict a molecule's behavior in chemical reactions and its interactions with biological targets. mdpi.comresearchgate.net
A recent study applied the CDFT-based Computational Peptidology (CDFT-CP) approach to the entire Kapakahine A–G family. mdpi.comdntb.gov.ua The molecular structures were optimized using the Density Functional Tight-Binding Approximation (DFTBA) and further refined with the MN12SX density functional and the Def2SVP basis set in the presence of a solvent model. mdpi.com
Global Reactivity Descriptors:
Several global reactivity descriptors were calculated for this compound and its congeners. These descriptors provide a holistic view of the molecule's reactivity.
| Descriptor | Value (eV) for this compound | Significance |
| Electrophilicity (ω) | 1.423 | Measures the ability of a molecule to accept electrons. This compound has the highest electrophilicity in the series, suggesting high reactivity with biological targets. mdpi.com |
| Net Electrophilicity (Δω±) | 6.258 | Represents the net electron-accepting capability. The high value for this compound further supports its potent electrophilic nature. mdpi.com |
| Hardness (η) | - | A measure of resistance to change in electron distribution. While not explicitly stated for G, Kapakahine C had the highest hardness, indicating greater stability. mdpi.com |
| Electronegativity (χ) | - | A measure of the ability to attract electrons. Kapakahine C also had the highest electronegativity. mdpi.com |
Local Reactivity Analysis:
Graphical representations of the Molecular Electrostatic Potential (MEP) and Local Hyper-Softness (LHS) were used to identify specific reactive sites on the Kapakahine molecules. mdpi.com
MEP: For the Kapakahine family, prominent nucleophilic regions (electron-rich, red areas) were localized on carbonyl oxygens and amide groups. Electrophilic regions (electron-poor, blue areas) were generally smaller and found around hydrogen atoms. mdpi.com
LHS: The analysis of LHS confirmed the MEP findings, with electrophilic centers (LHS > 0) located near amide hydrogens and electron-deficient carbons, and nucleophilic centers (LHS < 0) overlapping with carbonyl and ether oxygens. mdpi.com
These computational findings suggest that this compound's high electrophilicity may contribute to its potential biological activity and also its potential for higher toxicity and metabolic complexity. mdpi.com
In silico Prediction and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Bioactivity
In silico prediction methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are valuable tools in drug discovery for forecasting the biological activity and pharmacokinetic properties of chemical compounds. nih.govnih.govmdpi.com QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com
For this compound, QSAR models could be developed to predict its bioactivity based on its structural features. This involves calculating a set of molecular descriptors that numerically represent the compound's physicochemical properties and then using statistical methods to correlate these descriptors with experimentally determined biological activities. mdpi.commdpi.com
While a specific QSAR model for this compound is not detailed in the provided search results, a study on Kapakahines A-G did perform an in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. mdpi.com This analysis complements the CDFT findings and provides insights into the drug-like properties of these peptides. mdpi.comdntb.gov.ua
Predicted ADMET Profile for this compound:
The study revealed a correlation between the calculated CDFT descriptors and the predicted ADMET properties. mdpi.com
| ADMET Property | Prediction for this compound | Implication |
| Blood-Brain Barrier (BBB) Permeability | Lowest in the series | Suggests poor penetration into the central nervous system. mdpi.com |
| Central Nervous System (CNS) Permeability | Lowest in the series | Reinforces the prediction of limited access to the CNS. mdpi.com |
| Hepatotoxicity | High | Indicates a potential for liver toxicity. mdpi.com |
| Clearance | High | Suggests rapid elimination from the body. mdpi.com |
These in silico predictions, combined with the high electrophilicity of this compound, suggest a molecule with potent biological activity but also potential liabilities regarding toxicity and pharmacokinetics. mdpi.com QSAR models, once developed with sufficient experimental data, could further refine these predictions and guide the optimization of the Kapakahine scaffold to enhance its therapeutic potential while minimizing undesirable effects. mdpi.commdpi.com
Conformational Analysis and Structural Flexibility of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.org Understanding the conformational flexibility of a molecule like this compound is crucial, as its three-dimensional shape is intrinsically linked to its biological function. nih.govnih.gov
The complex and constrained cyclic structure of this compound, with its multiple fused rings, suggests a limited but important degree of structural flexibility. mdpi.comresearchgate.net This flexibility can be explored computationally through methods like molecular dynamics simulations. rsc.org
In a broader context of peptide and protein flexibility, it is recognized that these molecules exist as an ensemble of conformations in solution. nih.gov The ability of this compound to adopt different conformations could be critical for its interaction with various biological targets. For instance, the flexibility of the receptor-binding domain (RBD) in viral proteins is essential for their function, highlighting the importance of conformational dynamics in molecular recognition. nih.gov
While a dedicated conformational analysis of this compound is not explicitly detailed in the search results, the initial step in the CDFT study involved optimizing the conformers of the Kapakahine A-G peptides. mdpi.com This process implicitly explores the potential energy surface of the molecule to find its most stable conformations. The optimized structure of this compound, as determined in that study, serves as a foundational model for further computational investigations. mdpi.comresearchgate.net
Future studies employing advanced simulation techniques could provide a more detailed picture of the conformational landscape of this compound, revealing the different shapes it can adopt and how this flexibility influences its biological activity.
Emerging Research Directions and Future Perspectives for Kapakahine G
Integration of Omics Technologies in Kapakahine G Research
The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful lens through which to investigate the intricate biological effects of natural products like this compound. nih.govresearchgate.net These high-throughput methods allow for a comprehensive, system-wide analysis of molecular changes within cells or organisms upon exposure to a compound, moving beyond the traditional single-target approach.
In the context of this compound research, omics can be instrumental in:
Target Identification and Mechanism of Action Elucidation: By analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) in treated cells, researchers can identify potential molecular targets and signaling pathways modulated by this compound. nih.gov For instance, a study on the related Kapakahine A identified prohibitin 1 (PHB1), prohibitin 2 (PHB2), and adenine (B156593) nucleotide translocase 2 (ANT2) as potential mitochondrial protein targets. nih.govmdpi.com Similar proteomic approaches for this compound could reveal its specific cellular interactome.
Understanding Global Cellular Responses: Metabolomics can provide a snapshot of the metabolic perturbations induced by this compound, offering insights into its effects on cellular energy, biosynthesis, and stress responses. researchgate.net
Biosynthesis and Bioengineering: Genomics and transcriptomics can be used to identify and characterize the biosynthetic gene clusters responsible for producing kapakahines in their native marine sponge or associated microorganisms. nih.gov This knowledge is crucial for developing heterologous expression systems for sustainable production.
The integration of these omics datasets can provide a holistic view of this compound's biological activity, paving the way for a more complete understanding of its therapeutic potential and possible mechanisms of action. nih.govazti.es
Challenges and Opportunities in Large-Scale Production and Supply of this compound
A significant hurdle in the development of many marine natural products, including this compound, is the challenge of securing a sustainable and scalable supply. nih.gov The original isolation from the marine sponge Carteriospongia sp. yielded only minute quantities, which is insufficient for extensive preclinical and clinical investigation. nih.gov
Challenges:
Low Natural Abundance: The concentration of this compound in the source organism is typically very low. nih.gov
Complex Total Synthesis: The intricate cyclic structure of kapakahines makes their complete chemical synthesis a complex and often low-yielding process. nih.govbaranlab.org While total syntheses of other kapakahines like B and F have been achieved, these are often not amenable to large-scale, cost-effective production. nih.govbaranlab.orgnih.gov
Purification Difficulties: Separation of the desired compound from a complex mixture of related natural products can be challenging and resource-intensive. researchgate.net
Opportunities:
Advances in Synthetic Chemistry: Continued innovation in synthetic organic chemistry may lead to more efficient and scalable routes to this compound and its analogs. nih.gov
Biotechnological Production: As mentioned, identifying the biosynthetic gene cluster could enable the transfer of the synthetic machinery into a microbial host (like E. coli or yeast) for fermentation-based production. This approach offers a potentially sustainable and scalable alternative to chemical synthesis or wild harvesting.
Aquaculture of Source Organisms: While often challenging, developing methods for the aquaculture of the producing sponge or its symbiotic microorganisms could provide a more controlled and sustainable source of the natural product.
Overcoming these production and supply challenges is critical for advancing this compound from a laboratory curiosity to a viable therapeutic lead.
Exploitation of this compound Scaffold for Novel Chemical Tool Development
The unique and rigid structure of the kapakahine scaffold makes it an attractive starting point for the development of novel chemical probes and tools for chemical biology research. researchgate.net By attaching fluorescent dyes or other reporter molecules to the kapakahine core, researchers can create probes to visualize and study cellular processes. nih.govresearchgate.net
Fluorescently labeled analogs of other kapakahines, such as Kapakahine E, have been successfully used as non-toxic probes for live-cell imaging of the Golgi apparatus. researchgate.net This demonstrates the potential of the kapakahine scaffold to serve as a vehicle for delivering imaging agents to specific subcellular compartments. researchgate.net
Future directions in this area include:
Development of this compound-based Probes: Synthesizing fluorescently labeled versions of this compound to study its own subcellular localization and dynamics. researchgate.net
Affinity-Based Probes: Attaching affinity tags (like biotin (B1667282) or photo-crosslinkers) to the this compound scaffold can enable the identification of its binding partners within the cell through pull-down experiments and proteomic analysis. nih.govx-mol.com
Structure-Activity Relationship (SAR) Studies: Creating a library of analogs by modifying the this compound structure can help to identify the key structural features responsible for its biological activity and subcellular localization. This information is invaluable for designing more potent and selective compounds.
These chemical tools derived from the this compound scaffold will not only aid in elucidating its own mechanism of action but also contribute to the broader toolkit available for studying fundamental cell biology.
Unexplored Biological Activities and Mechanistic Research Gaps for this compound
While initial studies have reported weak cytotoxic activity for this compound against murine leukemia P388 cells, its full biological profile remains largely unexplored. nih.gov The complex structure of this compound suggests the possibility of novel mechanisms of action and a broader range of biological activities. mdpi.comresearchgate.net
Unexplored Biological Activities:
Antimicrobial and Antiviral Potential: Some kapakahines have shown antibacterial and antifungal properties, suggesting that this compound should be screened against a diverse panel of microbial and viral pathogens. researchgate.netresearchgate.net
Enzyme Inhibition: Kapakahine A was found to have weak inhibitory activity against protein phosphatase 2A. nih.gov A broader screening of this compound against a panel of kinases, phosphatases, and other enzymes could reveal novel targets.
Modulation of Protein-Protein Interactions: The rigid, cyclic nature of this compound makes it a potential candidate for disrupting protein-protein interactions that are often challenging to target with small molecules.
Mechanistic Research Gaps:
Definitive Molecular Target(s): The precise molecular target or targets responsible for the observed biological effects of this compound are currently unknown. nih.gov
Detailed Mechanism of Action: Even with a known target, the downstream consequences of its modulation by this compound have not been elucidated. nih.gov
Relevance in Different Disease Contexts: The cytotoxic activity of this compound needs to be evaluated across a wider range of cancer cell lines and in more complex disease models to understand its potential therapeutic niche.
Q & A
Q. What analytical techniques are essential for elucidating the structure of Kapakahine G?
this compound’s cyclic peptide structure requires a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key techniques include:
- HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range carbon-hydrogen couplings, critical for determining residue connectivity .
- NOE (Nuclear Overhauser Effect) : For spatial proximity analysis of protons, resolving sequence ambiguities in cyclic peptides .
- FAB-MS/MS (Fast Atom Bombardment Tandem Mass Spectrometry) : To confirm fragmentation patterns and validate the peptide backbone sequence (e.g., ion peaks at m/z 332 and 159 for key residues) .
Q. How is this compound synthesized, and what are the primary challenges in its laboratory production?
this compound’s synthesis involves macrocyclization strategies, often using Negishi cross-couplings for bi-aryl linkages. Challenges include:
- Low natural abundance : Marine sponges yield minimal quantities, necessitating synthetic routes .
- Stereochemical control : Ensuring correct configurations during cyclization, which impacts bioactivity .
- Scalability : Optimizing reaction conditions (e.g., protecting group strategies) to improve yields (reported yields: 34–88% for intermediates) .
Q. What biological activities have been preliminarily associated with this compound?
Early studies highlight anti-leukemia potential, though mechanisms remain unclear. Key steps for validation include:
- In vitro cytotoxicity assays : Testing against leukemia cell lines to establish dose-response relationships.
- Comparative studies : Evaluating activity relative to analogs like Kapakahines E and F to identify structure-activity relationships (SARs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when assigning the position of oxidized residues (e.g., MetSO) in this compound?
Discrepancies in MetSO placement (e.g., between Trp-1 and Pro-1) require:
Q. What methodological frameworks are recommended for designing studies on this compound’s mechanism of action?
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure research questions. For example:
Q. How can synthetic yields of this compound be improved while maintaining stereochemical fidelity?
Strategies include:
- Catalyst optimization : Screening palladium catalysts for Negishi cross-couplings to enhance efficiency .
- Parallel synthesis : Generating intermediates with diverse protecting groups to identify high-yield pathways .
- Machine learning : Training models on reaction parameters (temperature, solvent) to predict optimal conditions .
Q. What statistical approaches are critical for analyzing contradictory bioactivity data across Kapakahine analogs?
Employ multivariate analysis to disentangle variables:
- Principal Component Analysis (PCA) : To identify structural features (e.g., ring size, residue polarity) correlating with activity .
- Meta-analysis : Systematically compare published datasets using Cochrane review principles to mitigate bias .
Methodological Resources
- Data Reproducibility : Follow guidelines from for replicating spectral results (e.g., NMR acquisition parameters).
- Literature Synthesis : Use systematic review protocols () to aggregate fragmented findings on Kapakahines.
- Ethical Synthesis : Adhere to copyright laws when reproducing spectral data in publications ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
